フォルスコリン

概要

説明

Forskolin G, also known as coleonol, is a labdane diterpenoid produced by the plant Coleus forskohlii. This compound has been used for centuries in traditional Ayurvedic medicine to treat various health conditions. Forskolin G is known for its ability to increase levels of cyclic adenosine monophosphate (cAMP) by stimulating adenylate cyclase, making it a valuable tool in biochemical research .

科学的研究の応用

Forskolin G has a wide range of scientific research applications, including:

作用機序

Target of Action

Forskolin G, also known as Forskolin, primarily targets the enzyme adenylate cyclase (AC) . This enzyme plays a crucial role in the production of cyclic adenosine monophosphate (cAMP) , an important second messenger necessary for the proper biological response of cells to hormones and other extracellular signals .

Mode of Action

Forskolin G interacts with its target, adenylate cyclase, by directly activating it . This activation leads to an increase in intracellular levels of cAMP . Forskolin G’s action is also influenced by the activation of AC by the heterotrimeric G-protein, Gs .

Biochemical Pathways

The primary biochemical pathway affected by Forskolin G is the adenylate cyclase-cAMP pathway . By increasing cAMP levels, Forskolin G can stimulate various biological processes, including the breakdown of stored fat cells and the release of fatty acids into the bloodstream . It also plays a role in the regulation of various cellular processes, including the activation of protein kinase A (PKA), an enzyme that plays a role in numerous cellular functions .

Result of Action

The molecular and cellular effects of Forskolin G’s action are diverse due to the wide range of cellular processes regulated by cAMP. Forskolin G’s ability to increase cAMP levels can lead to the activation of various enzymes and pathways that regulate cellular processes . For example, it has been shown to have neuroprotective potential, alleviating pathogenic factors linked with numerous neurological abnormalities . It also exhibits anti-inflammatory activities by reducing the expression of various inflammatory cytokines .

Action Environment

The action, efficacy, and stability of Forskolin G can be influenced by various environmental factors. For instance, the plant Coleus forskohlii, from which Forskolin G is derived, is native to India and widely present in the tropical and sub-tropical regions of Egypt, China, Ethiopia, and Pakistan . The roots of C. forskohlii, which contain the highest concentration of Forskolin G, are used for extraction .

生化学分析

Biochemical Properties

Forskolin G is known to stimulate the enzyme adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels . This makes it an important player in biochemical reactions, particularly in signal transduction . It interacts with enzymes such as adenylate cyclase and proteins involved in cAMP-sensitive pathways .

Cellular Effects

Forskolin G has a broad range of effects on various types of cells. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . It activates the enzyme adenylyl cyclase, increasing intracellular levels of cAMP, an important second messenger necessary for the proper biological response of cells to hormones and other extracellular signals .

Molecular Mechanism

The molecular mechanism of Forskolin G primarily involves the upregulation of cAMP levels and the enhancement of cAMP-mediated functions . This is achieved by directly activating adenylate cyclase, an enzyme crucial for the conversion of ATP to cAMP .

Temporal Effects in Laboratory Settings

In laboratory settings, Forskolin G has shown to have temporal effects. For instance, it has been observed to display antiviral activity against various viruses over time

Dosage Effects in Animal Models

In animal models, the effects of Forskolin G vary with different dosages . For instance, administration of certain dosages of Forskolin G extracts has shown reduction in body weight, food intake, and fat accumulation

Metabolic Pathways

Forskolin G is involved in various metabolic pathways. It interacts with enzymes such as adenylate cyclase and affects metabolic flux and metabolite levels . The increase in cAMP levels due to Forskolin G can influence various cellular processes .

Transport and Distribution

It is known that Forskolin G can inhibit a number of membrane transport proteins and channel proteins .

Subcellular Localization

Studies have shown that the N-terminal region of Forskolin G demonstrates subcellular localization in the chloroplast . This suggests that Forskolin G may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles.

準備方法

Synthetic Routes and Reaction Conditions

Forskolin G can be synthesized through a series of chemical reactions involving the starting material geranylgeranyl pyrophosphate (GGPP). The key steps in the synthesis include photocyclization of a synthetic intermediate in the presence of oxygen and methylene blue, followed by a singlet oxygen Diels-Alder reaction .

Industrial Production Methods

Industrial production of Forskolin G primarily involves extraction from the roots of Coleus forskohlii. The plant is cultivated on a large scale, and the tuberous roots are harvested for extraction. Various extraction and purification methods, including solvent extraction and chromatographic techniques, are employed to obtain high-purity Forskolin G .

化学反応の分析

Types of Reactions

Forskolin G undergoes several types of chemical reactions, including:

Oxidation: Forskolin G can be oxidized using reagents such as N-halochromates.

Reduction: Reduction reactions can be performed on Forskolin G to modify its functional groups.

Substitution: Substitution reactions involving acylation and alkylation can be carried out on Forskolin G.

Common Reagents and Conditions

Common reagents used in the chemical reactions of Forskolin G include N-bromosuccinimide (NBS), N-chlorosuccinimide (NCS), and various organic solvents such as acetonitrile .

Major Products Formed

The major products formed from the chemical reactions of Forskolin G include various oxidized and reduced derivatives, as well as substituted compounds with modified functional groups .

類似化合物との比較

Forskolin G is unique among labdane diterpenoids due to its potent ability to activate adenylate cyclase and increase cAMP levels. Similar compounds include:

Colforsin daropate: A derivative of Forskolin G with enhanced potency in raising cAMP levels.

NKH477: Another derivative with potential pharmaceutical applications.

FSK88: A derivative that may have utility against bronchoconstriction and heart failure.

Forskolin G stands out due to its broad range of biological activities and its extensive use in scientific research and therapeutic applications.

特性

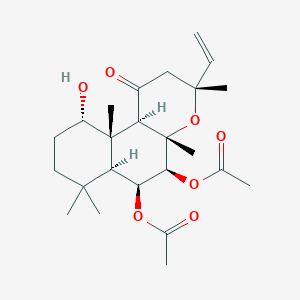

IUPAC Name |

[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-5-acetyloxy-3-ethenyl-10-hydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-6-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H36O7/c1-9-22(6)12-15(27)18-23(7)16(28)10-11-21(4,5)19(23)17(29-13(2)25)20(30-14(3)26)24(18,8)31-22/h9,16-20,28H,1,10-12H2,2-8H3/t16-,17-,18+,19-,20-,22-,23+,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLAOOPRSOQWAOS-NHBJGEBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C2C(CCC(C2(C3C(=O)CC(OC3(C1OC(=O)C)C)(C)C=C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@@H]2[C@]([C@H](CCC2(C)C)O)([C@H]3C(=O)C[C@](O[C@@]3([C@H]1OC(=O)C)C)(C)C=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H36O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is forskolin G and where is it found?

A1: Forskolin G is a labdane diterpenoid found in the roots and aerial parts of Coleus forskohlii [, ].

Q2: What is the structure of forskolin G?

A2: Forskolin G's structure has been elucidated using spectroscopic data, including IR, MS, 1H NMR, 13C NMR, and 2D NMR experiments []. It is identified as 1α-hydroxy-6β,7β-diacetoxy-8,13-epoxylabd-14-ene-11-one [, ].

Q3: What is the molecular formula and weight of forskolin G?

A3: While the provided abstracts do not explicitly state the molecular formula and weight of forskolin G, these can be deduced from its structure (1α-hydroxy-6β,7β-diacetoxy-8,13-epoxylabd-14-ene-11-one).

Q4: What are the pharmacological effects of forskolin G?

A4: Research indicates that forskolin G, along with other forskolin analogs, can relax histamine- or acetylcholine-induced contractions in isolated guinea pig tracheas, suggesting potential as a bronchodilator [].

Q5: How does forskolin G compare to forskolin in its effects?

A5: While both forskolin G and forskolin exhibit relaxant effects on tracheal smooth muscle, direct comparative studies are limited within the provided abstracts []. Further research is needed to determine their relative potency and specific mechanisms of action.

Q6: Are there any studies on the structure-activity relationship (SAR) of forskolin G?

A6: The provided research focuses on isolation and structural characterization of forskolin G. Detailed SAR studies exploring the impact of structural modifications on its activity, potency, and selectivity are not available in these abstracts.

Q7: What is known about the pharmacokinetics (PK) of forskolin G, such as absorption, distribution, metabolism, and excretion (ADME)?

A7: The provided research primarily focuses on isolation, structural characterization, and preliminary pharmacological activity of forskolin G. Information regarding its PK profile, including ADME, is not covered in these abstracts.

Q8: Have there been any in vivo studies conducted on forskolin G?

A8: The provided research primarily focuses on in vitro studies using isolated guinea pig tracheas. While these findings suggest potential therapeutic applications, in vivo studies are necessary to confirm efficacy, determine appropriate dosage, and assess potential toxicity.

Q9: Are there any known safety concerns or toxicities associated with forskolin G?

A9: Information regarding the toxicity profile and safety of forskolin G is not discussed in the provided abstracts. Thorough toxicological studies are crucial before considering any clinical applications.

Q10: What analytical methods are used to characterize and quantify forskolin G?

A10: Researchers have employed various spectroscopic methods to characterize and elucidate the structure of forskolin G. These techniques include Infrared spectroscopy (IR), Mass spectrometry (MS), 1H Nuclear Magnetic Resonance (1H NMR), 13C Nuclear Magnetic Resonance (13C NMR), and 2D NMR experiments [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。